

Application Notes and Protocols for AT7519 TFA in Cancer Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AT7519 TFA

Cat. No.: B1139512

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of AT7519 Trifluoroacetate (TFA), a potent multi-cyclin-dependent kinase (CDK) inhibitor, and its utility in studying CDK inhibition in various cancer types. Detailed protocols for key experimental assays are provided to facilitate research and development.

Introduction to AT7519 TFA

AT7519 is a small molecule inhibitor that targets multiple CDKs, key regulators of the cell cycle and transcription.^{[1][2]} Its ability to arrest the cell cycle and induce apoptosis in cancer cells makes it a valuable tool for preclinical cancer research.^{[1][3]} Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibition a promising therapeutic strategy.^{[4][5]} AT7519 has demonstrated potent anti-tumor activity in a range of cancer cell lines and in vivo models, including multiple myeloma, leukemia, neuroblastoma, ovarian cancer, and glioblastoma.^{[3][6][7][8]}

Mechanism of Action: AT7519 is an ATP-competitive inhibitor of several CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.^{[7][9][10]} Inhibition of these CDKs leads to several downstream effects:

- **Cell Cycle Arrest:** By inhibiting CDKs crucial for cell cycle progression (CDK1, CDK2, CDK4, CDK6), AT7519 can induce cell cycle arrest at the G1/S and G2/M phases.^{[6][9][11]}

- **Transcriptional Inhibition:** AT7519's potent inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the dephosphorylation of RNA polymerase II and a subsequent reduction in the transcription of short-lived anti-apoptotic proteins like Mcl-1 and XIAP.[\[6\]](#)[\[10\]](#)[\[12\]](#)
- **Induction of Apoptosis:** The combination of cell cycle arrest and transcriptional inhibition of survival signals culminates in the induction of programmed cell death (apoptosis).[\[3\]](#)[\[6\]](#)[\[9\]](#)

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of AT7519 against various CDKs and its anti-proliferative effects in different cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of AT7519

Kinase Target	IC50 (nM)
CDK1/cyclin B	210
CDK2/cyclin A	47
CDK4/cyclin D1	100
CDK5/p35	13
CDK6/cyclin D3	170
CDK9/cyclin T	<10

Source: Data compiled from multiple studies.[\[13\]](#)[\[14\]](#)

Table 2: Anti-proliferative Activity of AT7519 in Cancer Cell Lines

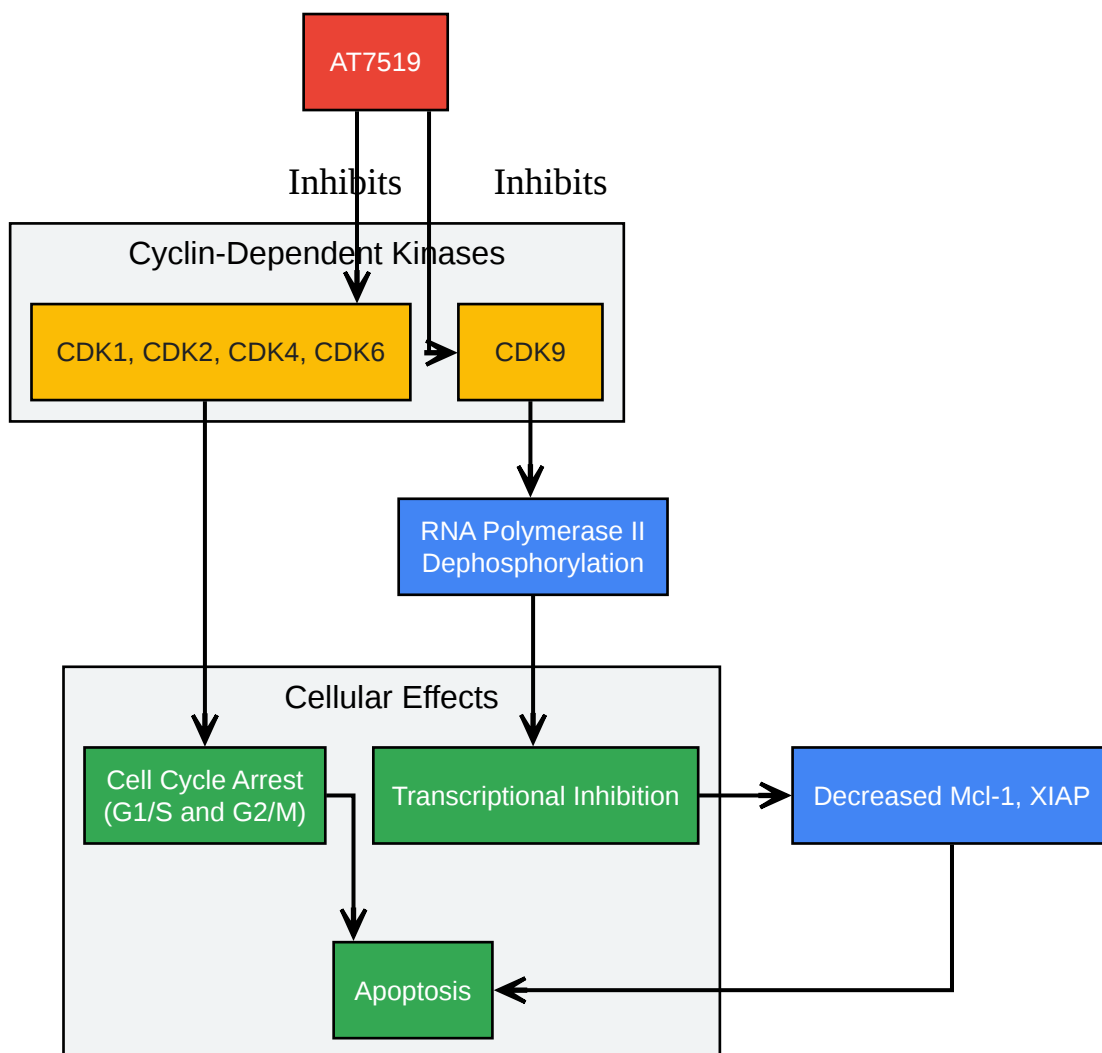
Cancer Type	Cell Line	IC50 (μM)	Exposure Time (hours)
Multiple Myeloma	MM.1S	0.5	48
Multiple Myeloma	U266	0.5	48
Multiple Myeloma	MM1R	>2	48
Colon Cancer	HCT116	0.082	72
Leukemia	HL-60	Not specified	Not specified
Neuroblastoma (MYCN-amplified)	Median of 20 cell lines	0.386	72
Neuroblastoma (non-MYCN-amplified)	Median of 9 cell lines	1.227	72
Ovarian Cancer	A2780	0.350	72
Pancreatic Cancer	ASPC1	0.533	72
Pancreatic Cancer	BXPC-3	0.640	72

Source: Data compiled from multiple studies.[\[6\]](#)[\[7\]](#)[\[13\]](#)

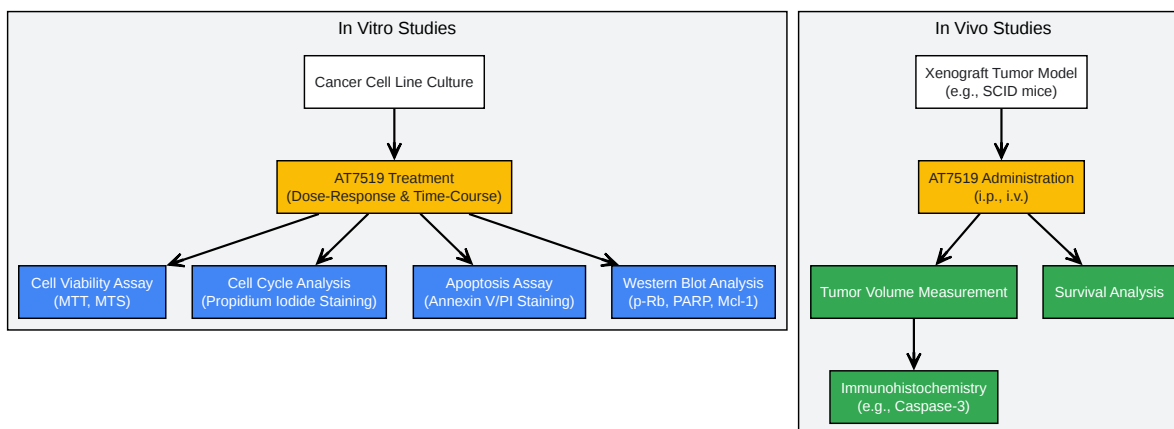
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by AT7519 and a general workflow for its in vitro and in vivo evaluation.

AT7519 Mechanism of Action



Experimental Workflow for AT7519 Evaluation



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Facebook [cancer.gov]
- 2. ckb.genomenon.com [ckb.genomenon.com]
- 3. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3 β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cyclin-dependent kinase inhibitor AT7519 augments cisplatin's efficacy in ovarian cancer via multiple oncogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 10. selleckchem.com [selleckchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for AT7519 TFA in Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139512#at7519-tfa-for-studying-cdk-inhibition-in-specific-cancer-types]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com